methyl (4Z)-bicyclo[6.2.0]deca-4,9-diene-9-carboxylate
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Overview
Description
methyl (4Z)-bicyclo[620]deca-4,9-diene-9-carboxylate is a chemical compound with the molecular formula C12H16O2 It is characterized by its bicyclic structure, which includes a diene and a carboxylic acid ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4Z)-bicyclo[6.2.0]deca-4,9-diene-9-carboxylate typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction. The resulting product is then subjected to esterification to form the methyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
methyl (4Z)-bicyclo[6.2.0]deca-4,9-diene-9-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Amides and esters with different alkyl groups.
Scientific Research Applications
methyl (4Z)-bicyclo[6.2.0]deca-4,9-diene-9-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of methyl (4Z)-bicyclo[6.2.0]deca-4,9-diene-9-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation. Detailed studies are required to elucidate the exact molecular mechanisms and targets.
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[6.2.0]dec-9-ene-9-carboxylic acid
- Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid
Uniqueness
methyl (4Z)-bicyclo[620]deca-4,9-diene-9-carboxylate is unique due to its specific bicyclic structure and the presence of both a diene and a carboxylic acid ester functional group
Properties
IUPAC Name |
methyl (4Z)-bicyclo[6.2.0]deca-4,9-diene-9-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-14-12(13)11-8-9-6-4-2-3-5-7-10(9)11/h2-3,8-10H,4-7H2,1H3/b3-2- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHQOUBFMDLZOR-IHWYPQMZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2C1CCC=CCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC2C1CC/C=C\CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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